MCL-1 Target Engagement: Class-Level Inhibitory Potential of Phenylsulfonamido-Benzofurans
The phenylsulfonamido-benzofuran scaffold, to which 1448058-42-1 belongs, is explicitly disclosed as a selective MCL-1 inhibitor class in patent US 2018/0237406 A1 [1]. While specific IC₅₀ or Kᵢ values for 1448058-42-1 are not publicly available, patent claims assert that exemplary compounds within this series inhibit MCL-1 and demonstrate selectivity over other BCL-2 family members such as BCL-2 and BCL-XL [1]. A QSAR modeling study on related aryl sulfonamide MCL-1 inhibitors achieved model performance with R² > 0.94, confirming that substituent identity on the sulfonamide phenyl ring is a primary determinant of inhibitory potency . This establishes the structural basis for 1448058-42-1's potential MCL-1 inhibitory activity [1].
| Evidence Dimension | MCL-1 inhibitory activity (qualitative patent disclosure) |
|---|---|
| Target Compound Data | Structurally encompassed within phenylsulfonamido-benzofuran MCL-1 inhibitor claims; specific IC₅₀ not publicly disclosed |
| Comparator Or Baseline | Other phenylsulfonamido-benzofuran analogs with varying sulfonamide substituents (e.g., 2-fluoro, 4-methoxy-3-methyl, thiophene) |
| Quantified Difference | Not quantifiable due to absence of direct assay data for 1448058-42-1 |
| Conditions | BCL-2 family protein inhibition assays as described in US 2018/0237406 A1 |
Why This Matters
Confirmation of MCL-1 target engagement potential is essential for procurement decisions in oncology drug discovery programs targeting apoptosis resistance.
- [1] Cheng, E.H., Jeng, P., Ouerfelli, O., Hsieh, J., Yang, G. Phenylsulfonamido-benzofuran derivatives and uses thereof in the treatment of proliferative diseases. U.S. Patent Application Publication No. US 2018/0237406 A1, August 23, 2018. View Source
